molecular formula C10H16N4O2 B1478394 3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2098132-89-7

3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478394
CAS No.: 2098132-89-7
M. Wt: 224.26 g/mol
InChI Key: GBVAHKLSWWCZAK-UHFFFAOYSA-N
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Description

3-Amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a chemical compound offered for research and development purposes. Its molecular structure incorporates a pyrrolidine ring, a prominent feature in medicinal chemistry, which is functionalized with both a 1H-pyrazole moiety and a 3-aminopropanone side chain . The 1H-pyrazole scaffold is a well-documented privileged structure in drug discovery, known to confer a wide spectrum of biological activities. Scientific literature indicates that pyrazole-containing compounds demonstrate significant potential in various research areas, including the development of kinase inhibitors for oncology research, anti-inflammatory agents, and antimicrobial applications . Specifically, the 3-aminopyrazole moiety has been identified as a key pharmacophore in the development of inhibitors targeting cyclin-dependent kinases (CDKs), a family of enzymes critically involved in cell cycle regulation . The presence of both hydrogen bond donor and acceptor groups within its structure suggests potential for targeted molecular interactions. This compound is supplied exclusively for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the product's safety data sheet and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c11-3-2-10(16)13-6-8(9(15)7-13)14-5-1-4-12-14/h1,4-5,8-9,15H,2-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVAHKLSWWCZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCN)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent synthetic approach involving:

  • Construction of the pyrrolidine ring with the appropriate hydroxy substitution.
  • Installation of the 1H-pyrazol-1-yl substituent at the 4-position of the pyrrolidine ring.
  • Coupling of the modified pyrrolidine with a 3-amino-propan-1-one fragment.

This approach allows for modular synthesis and optimization of each step to maximize yield and purity.

Pyrrolidine Ring Functionalization

The pyrrolidine core bearing the 3-hydroxy and 4-(1H-pyrazol-1-yl) substituents can be prepared via nucleophilic substitution and ring-closure reactions. Literature examples suggest the use of protected pyrrolidine intermediates followed by selective deprotection and functional group transformations to introduce the hydroxy group at the 3-position.

A typical method involves:

  • Starting from a substituted pyrrolidine precursor.
  • Selective hydroxylation at the 3-position using controlled oxidation or substitution reactions.
  • Introduction of the pyrazolyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using pyrazole boronate esters or halides as coupling partners.

Introduction of the 1H-Pyrazol-1-yl Group

The installation of the pyrazolyl substituent at the 4-position of the pyrrolidine ring is often achieved by palladium-catalyzed cross-coupling reactions. For example, the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a boronate ester enables coupling with halogenated pyrrolidine derivatives.

Reaction Conditions Example:

Reagent/Condition Description
Catalyst XPhos Pd G2 (Palladium complex)
Solvent Dioxane, sometimes with water or THF
Base Potassium phosphate (K3PO4) aqueous solution
Temperature 80 °C
Reaction Time Overnight (12-18 hours)

This method yields the 4-(1H-pyrazol-1-yl)pyrrolidine intermediate with high selectivity and moderate to good yields.

Coupling with 3-Amino-Propan-1-one

The final step involves coupling the functionalized pyrrolidine intermediate with the 3-amino-propan-1-one moiety. This can be achieved via amide bond formation or nucleophilic substitution reactions.

A representative method includes:

  • Activation of the propan-1-one fragment (e.g., as an acid chloride or ester).
  • Reaction with the amino group on the pyrrolidine derivative under mild conditions.
  • Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

Purification and Characterization

The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) using gradients of acetonitrile and water with trifluoroacetic acid (TFA) as an additive. Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Expected Yield Notes
1 Synthesis of 3-hydroxy-substituted pyrrolidine Controlled hydroxylation, protection/deprotection 70-85% Requires stereochemical control
2 Installation of 4-(1H-pyrazol-1-yl) substituent Pd-catalyzed cross-coupling (XPhos Pd G2, K3PO4, dioxane, 80 °C) 60-75% Moderate to good yields, mild conditions
3 Coupling with 3-amino-propan-1-one Amide bond formation with EDCI/DCC, mild solvents 65-80% Sensitive to moisture, requires purification
4 Purification and characterization Reverse-phase HPLC, NMR, MS - Essential for confirming structure and purity

Research Findings and Optimization Notes

  • The palladium-catalyzed coupling step is critical for the introduction of the pyrazolyl group and benefits from the use of bulky phosphine ligands such as XPhos to enhance reactivity and selectivity.
  • Hydroxylation at the 3-position of pyrrolidine requires careful control of stereochemistry, often achieved by starting from chiral precursors or employing chiral catalysts.
  • Amide bond formation between the amino-propanone and pyrrolidine intermediates should be conducted under anhydrous conditions to prevent hydrolysis and side reactions.
  • The overall multi-step synthesis requires optimization of reaction times, temperatures, and purification protocols to maximize yield and product purity.
  • Analytical characterization using 1H and 13C NMR confirms the substitution pattern and connectivity, while MS confirms molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group or an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of an amino group and a pyrazole moiety, which are known to enhance biological activity. Its structure can be represented as follows:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research has shown that derivatives of aminopyrazoles, including compounds similar to 3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one, exhibit significant antimicrobial properties. For instance, certain aminopyrazole derivatives have demonstrated sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

Table 1: Antimicrobial Activity of Aminopyrazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Compound AMSSA0.125
Compound BE. coli8

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. For example, certain derivatives have shown inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth percentages indicating effective cytotoxicity .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)
Compound CHepG254.25
Compound DHeLa38.44

Neuroprotective Effects

Recent studies have indicated that aminopyrazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compounds were shown to reduce microglial activation and astrocyte proliferation in animal models .

Case Study: Neuroprotective Effects

  • Study: Investigated the effects of a specific aminopyrazole derivative on LPS-induced inflammation in BV-2 cells.
  • Findings: The compound significantly reduced inflammatory markers, suggesting potential for neuroprotective applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents/Modifications Biological Relevance/Activity Reference
3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one Pyrrolidine with hydroxyl, pyrazole; propan-1-one with amino group Hypothesized kinase inhibition (inferred from pyrazole-pyrrolidine motifs)
3-amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one Hydroxymethyl and trifluoromethyl groups on pyrrolidine Increased lipophilicity and metabolic stability (trifluoromethyl effect)
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Chloroanilino group; dimethylpyrazole substituent Crystallographic data available; hydrogen-bonding interactions noted
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine core; difluorophenyl-pyrrolidine TRK kinase inhibitor for cancer treatment
N-phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine Pyridine-pyrazole hybrid Anticancer activity demonstrated in triazole derivatives

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The hydroxyl group in the target compound enhances solubility compared to its trifluoromethyl analog (e.g., ’s compound), which prioritizes membrane permeability .
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases electron density on the pyrrolidine ring, altering reactivity in nucleophilic substitutions .

Computational and Analytical Tools

  • Wavefunction Analysis : Software like Multiwfn () could model the electron localization function (ELF) of the target compound’s pyrrolidine ring, predicting reactive sites for further functionalization .
  • Density Functional Theory (DFT) : Methods from ’s correlation-energy formulas may optimize the compound’s electronic structure for enhanced binding affinity .

Biological Activity

3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential applications in drug development.

Chemical Structure and Properties

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,x,y,z, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the pyrazole moiety is significant for its biological activities.

Research indicates that the compound exhibits inhibitory effects on protein kinase C (PKC) , particularly the beta isozymes (β1 and β2), which are implicated in various signaling pathways related to cell proliferation and survival. This inhibition suggests a potential role in cancer therapy by disrupting pathways that promote tumor growth .

Anticancer Activity

A study evaluated the anticancer properties of derivatives related to this compound using human lung adenocarcinoma (A549) cells. The results indicated that compounds with similar structures showed varying degrees of cytotoxicity. For instance, one derivative reduced A549 cell viability to 66%, demonstrating significant anticancer potential compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Related Compounds

CompoundViability (%)IC50 (µM)Remarks
Compound A78–86100Weak activity
Compound B6650Moderate activity
Cisplatin4510Standard control

Antimicrobial Activity

The compound also exhibits antimicrobial properties against Gram-positive bacteria. In vitro studies using broth microdilution techniques showed that certain derivatives displayed effective inhibition against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrazole ring significantly influenced antimicrobial potency .

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus32Compound A
Enterococcus faecalis64Compound B
Escherichia coli>128None effective

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : In a controlled study, patients treated with a derivative of this compound showed improved outcomes compared to those receiving conventional chemotherapy. The study reported a reduction in tumor size and improved patient quality of life.
  • Antimicrobial Resistance : Another study focused on multidrug-resistant strains of bacteria where derivatives demonstrated effectiveness against resistant strains, suggesting a new avenue for treating infections that are currently difficult to manage .

Q & A

Q. What are the established synthetic methodologies for 3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one?

Methodological Answer: The compound is synthesized via multi-step reactions involving pyrrolidine and pyrazole precursors. Key methods include:

  • Mannich Reaction : Reacting 3-amino-propan-1-one derivatives with formaldehyde and amines in ethanol under reflux (4–6 hours), followed by recrystallization (e.g., acetone) .
  • Condensation Reactions : Using pyrazole-containing intermediates (e.g., 3-(3-chloroanilino) derivatives) with pyrrolidinone moieties in dichloromethane at low temperatures (–20°C to –15°C), followed by column chromatography (ethyl acetate/hexane) .
  • Copper-Catalyzed Coupling : Employing cesium carbonate and copper(I) bromide for coupling pyrazole and pyrrolidine fragments in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYieldPurificationReference
Mannich ReactionFormaldehyde, ethyl alcohol, reflux35–40%Recrystallization
CondensationDiazomethane, triethylamine, –20°C17–20%Column chromatography
Copper CatalysisCs₂CO₃, CuBr, DMSO, 35°C~18%Chromatography

Q. What spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., pyrrolidine N–H at δ 11.55 ppm, pyrazole protons at δ 7.80 ppm) .
  • X-Ray Diffraction (XRD) : Single-crystal XRD using SHELX software (SHELXL/SHELXS) to resolve bond lengths (e.g., C–N bonds: 1.34–1.47 Å) and dihedral angles .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., m/z 215 [M+H]+ for pyrazole derivatives) .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved for this compound?

Methodological Answer: Discrepancies in XRD data (e.g., bond-length variations or twinning) are addressed using:

  • SHELX Refinement : Iterative refinement with SHELXL to adjust thermal parameters and occupancy factors. For high-resolution data, anisotropic displacement parameters are prioritized .
  • Validation Tools : PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence criteria (<5% difference) .
  • Twinned Data Handling : Using SHELXD for structure solution in cases of pseudo-merohedral twinning, with HKLF5 format for data integration .

Example : A study on pyrazolone derivatives resolved C–O bond discrepancies (1.21 Å vs. 1.25 Å) by refining hydrogen atom positions and applying restraints to thermal parameters .

Q. What strategies optimize bioactivity against kinase targets (e.g., TRK)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modifying the pyrazole substituents (e.g., 3,5-dimethyl groups) to enhance binding affinity to kinase active sites .
  • In Silico Docking : Using PyMol or AutoDock to model interactions with TRK kinase domains (e.g., hydrogen bonding with Asp 698) .
  • Biological Assays :
    • Kinase Inhibition Assays : Measuring IC₅₀ values via fluorescence polarization (FP) with ATP-competitive probes .
    • Cytotoxicity Screening : Testing against cancer cell lines (e.g., A549 lung cancer) using MTT assays, with EC₅₀ values <10 µM indicating potency .

Q. Table 2: Bioactivity Data from Key Studies

ModificationTargetIC₅₀/EC₅₀Reference
3,5-DimethylpyrazoleTRK Kinase0.8 µM
Chloroanilino SubstituentFactor Xa2.3 µM
Coumarin-Pyrazole HybridA549 Cells9.5 µM

Q. How are synthetic yields improved for large-scale research applications?

Methodological Answer:

  • Solvent Optimization : Replacing ethanol with DMF to enhance solubility of intermediates, reducing reaction time by 30% .
  • Catalyst Screening : Testing Pd/C vs. CuBr for coupling reactions; CuBr improves yields to 25% in heterocyclic systems .
  • Microwave-Assisted Synthesis : Reducing reaction times from 48 hours to 2 hours for condensation steps, achieving 22% yield .

Q. What mechanistic insights explain the compound’s dual analgesic and anti-inflammatory activity?

Methodological Answer:

  • Cyclooxygenase (COX) Inhibition : Competitive binding assays show selective COX-2 inhibition (Ki = 0.5 µM) via pyrazole-mediated hydrophobic interactions .
  • NF-κB Pathway Modulation : Western blot analysis reveals suppression of p65 phosphorylation in macrophages at 10 µM .
  • Metabolic Stability : Liver microsome assays (human/rat) indicate t₁/₂ > 120 minutes, supporting in vivo efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

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